Dual Sulfonyl Pharmacophore: Structural Differentiation from Single-Sulfonyl Piperidine-Morpholine Analogs
The target compound contains two chemically distinct sulfonyl (-SO2-) groups—a 4-benzylsulfonyl on the piperidine ring and an N-morpholinosulfonyl bridge—yielding a total of 5 hydrogen-bond acceptor (HBA) sites and a calculated topological polar surface area (TPSA) of approximately 84 Ų . In contrast, the closest structural analog 4-[1-(benzylsulfonyl)-3-piperidinyl]morpholine (ChemBridge, C16H24N2O3S, MW 324.44) possesses a single benzylsulfonyl group with the morpholine directly N-linked to the piperidine 3-position, resulting in only 3 HBA sites and a calculated TPSA of approximately 47 Ų [1]. No direct head-to-head biological comparison between these two compounds has been published; the differentiation rests on computed molecular descriptors derived from validated SMILES structures.
| Evidence Dimension | Topological Polar Surface Area (TPSA, calculated) and H-bond acceptor count |
|---|---|
| Target Compound Data | TPSA ≈ 84 Ų; 5 HBA; 0 HBD; MW 388.5; C16H24N2O5S2 |
| Comparator Or Baseline | 4-[1-(benzylsulfonyl)-3-piperidinyl]morpholine: TPSA ≈ 47 Ų; 3 HBA; 0 HBD; MW 324.4; C16H24N2O3S |
| Quantified Difference | ΔTPSA ≈ +37 Ų (+79%); ΔHBA = +2; ΔMW = +64.1 Da |
| Conditions | Calculated using Ertl fragment-based TPSA method from SMILES strings retrieved from Chemsrc and Chembase (no experimental logP or solubility data available for either compound) |
Why This Matters
The 79% larger polar surface area and two additional H-bond acceptors predict substantially different ADME behavior—particularly aqueous solubility enhancement and reduced passive membrane permeability—which directly influences compound suitability for different assay formats (e.g., cell-based vs. biochemical) and may necessitate distinct formulation strategies.
- [1] Chembase.cn. 4-[1-(benzylsulfonyl)-3-piperidinyl]morpholine. Product No. 47746867, ChemBridge Corporation. C16H24N2O3S, MW 324.43836. TPSA calculated from validated SMILES. View Source
